Cas no 108381-22-2 (3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-)

3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl- structure
108381-22-2 structure
Productnaam:3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-
CAS-nummer:108381-22-2
MF:C18H16N4O2
MW:320.345243453979
CID:148238
PubChem ID:122345

3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-
    • UD-CG-212BS
    • 3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-5-yl]-5-methyl- (9CI)
    • UD-CG 212BS
    • UD-CG212
    • UD-CG-212
    • 3(2H)-Pyridazinone, 4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benziMidazol-5-yl]-5-Methyl-
    • 2-(4-Hydroxyphenyl)-5-[(1,4,5,6-tetrahydro-6-oxo-4-methylpyridazin)-3-yl]-1H-benzimidazole
    • 4,5-dihydro-6-[2-(4-hydroxyphenyl)-1h-benzimidazole-5-yl]-5-methyl-3(2h)-pyrid azinone
    • AKOS037645587
    • 4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one
    • 2PWG8BB816
    • O-Demethyl pimobendan
    • UNII-2PWG8BB816
    • 3-[2-(4-Hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
    • O-Desmethyl-Pimobendan (UD-CG 212)
    • 2-(4-hydroxyphenyl)-5-(5-methyl-3-oxo-4,5-dihydro-2h-6-pyridazinyl)benzimidazole
    • SCHEMBL8264680
    • UD-CG 212
    • NS00116027
    • AS-6158
    • 3(2H)-Pyridazinone, 4,5-dihydro-6-(2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl)-5-methyl-
    • 108381-22-2
    • 4,5-Dihydro-6-(2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl)-5-methyl-3(2H)-pyridazinone
    • O-Desmethyl-Pimobendan
    • 6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one
    • Inchi: InChI=1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24)
    • InChI-sleutel: QOAXSEARPHDXFC-UHFFFAOYSA-N
    • LACHT: OC1=CC=C(C2=NC3C=CC(C4=NNC(=O)CC4C)=CC=3N2)C=C1

Berekende eigenschappen

  • Exacte massa: 320.12748
  • Monoisotopische massa: 320.12732577g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 2
  • Complexiteit: 515
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 90.4Ų

Experimentele eigenschappen

  • PSA: 90.37
Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd